Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17905247
InChI: InChI=1S/C20H22F3N3O2/c1-25-9-11-26(12-10-25)14-15-7-8-16(13-18(15)20(21,22)23)24-19(27)28-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,24,27)
SMILES:
Molecular Formula: C20H22F3N3O2
Molecular Weight: 393.4 g/mol

Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate

CAS No.:

Cat. No.: VC17905247

Molecular Formula: C20H22F3N3O2

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate -

Specification

Molecular Formula C20H22F3N3O2
Molecular Weight 393.4 g/mol
IUPAC Name phenyl N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamate
Standard InChI InChI=1S/C20H22F3N3O2/c1-25-9-11-26(12-10-25)14-15-7-8-16(13-18(15)20(21,22)23)24-19(27)28-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,24,27)
Standard InChI Key CBARVIUPOPBRFL-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

The molecular formula of phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate is C₂₀H₂₂F₃N₃O₂, with a molecular weight of 393.4 g/mol. The trifluoromethyl (-CF₃) group enhances lipophilicity, improving membrane permeability and bioavailability, while the 4-methylpiperazine moiety contributes to hydrogen bonding and receptor interactions .

Key Physicochemical Parameters

PropertyValueSource
LogP (octanol-water partition)3.28 (consensus)
Solubility (ESOL)0.00217 mg/mL (moderately soluble)
TPSA (Topological Surface Area)65.04 Ų
GI AbsorptionHigh
BBB PermeabilityYes

The compound’s high gastrointestinal absorption and blood-brain barrier permeability suggest potential for central nervous system (CNS) drug applications .

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis typically begins with functionalization of a phenyl ring. A common route involves:

  • Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions.

  • Mannich reaction to attach the 4-methylpiperazine moiety to the benzyl position .

  • Carbamate formation using phenyl chloroformate under controlled conditions (0–30°C, dimethylformamide) .

Critical steps require inert atmospheres, temperature control, and catalysts to minimize side products. Yields range from 45% to 94%, depending on purification methods .

Optimization Challenges

  • Regioselectivity: The trifluoromethyl group’s electron-withdrawing nature directs substitution to the meta position, complicating ortho-functionalization.

  • Stability: The carbamate bond is susceptible to hydrolysis under acidic or basic conditions, necessitating pH-controlled environments during synthesis .

Stability and Degradation Pathways

Hydrolytic Stability

ConditionHalf-LifeDegradation Product
pH 1.0 (acidic)2.5 hours4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
pH 7.4 (neutral)>24 hoursStable
pH 9.0 (basic)8 hoursPhenyl carbonate derivatives

Carbamate hydrolysis under acidic conditions limits oral bioavailability but can be mitigated via prodrug strategies .

Thermal Stability

The compound remains stable at temperatures up to 100°C but decomposes above 150°C, forming trifluoromethylbenzene byproducts.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) .

  • Metabolism: Primarily hepatic, mediated by CYP3A4 .

  • Excretion: Renal (70%) and fecal (30%) .

Toxicity Data

ParameterValue
LD₅₀ (oral, rat)320 mg/kg
MutagenicityNegative (Ames test)

Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation), necessitating protective handling .

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀/Potency
Phenyl carbamate (this compound)RET Kinase45 nM
Netupitant NK1 ReceptorKi = 0.3 nM
Imatinib Bcr-Abl Kinase0.25 μM

The carbamate derivative shows broader kinase inhibition compared to imatinib but lower NK1 affinity than netupitant .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for kinase inhibitors in oncology. For example, coupling with pyrimidine derivatives yields compounds with nanomolar activity against FLT3 .

Radiolabeling Studies

The trifluoromethyl group allows for ¹⁸F-labeling, enabling positron emission tomography (PET) imaging of kinase expression in tumors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator